1-[2-(Diethylamino)ethyl]-3-hydroxy-5-phenyl-4-(2-thienylcarbonyl)-3-pyrrolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(Diethylamino)ethyl]-3-hydroxy-5-phenyl-4-(2-thienylcarbonyl)-3-pyrrolin-2-one is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Diethylamino)ethyl]-3-hydroxy-5-phenyl-4-(2-thienylcarbonyl)-3-pyrrolin-2-one involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the Pyrrolin-2-one Core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Diethylaminoethyl Group: This step involves the alkylation of the pyrrolin-2-one core with a diethylaminoethyl halide under basic conditions.
Addition of the Thienylcarbonyl Group: This can be done through an acylation reaction using a thienylcarbonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-[2-(Diethylamino)ethyl]-3-hydroxy-5-phenyl-4-(2-thienylcarbonyl)-3-pyrrolin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The diethylamino group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[2-(Diethylamino)ethyl]-3-hydroxy-5-phenyl-4-(2-thienylcarbonyl)-3-pyrrolin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-[2-(Diethylamino)ethyl]-3-hydroxy-5-phenyl-4-(2-thienylcarbonyl)-3-pyrrolin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-[2-(Diethylamino)ethyl]-3-hydroxy-5-(4-methylphenyl)-4-(2-thienylcarbonyl)-3-pyrrolin-2-one
- 1-[2-(Diethylamino)ethyl]-3-hydroxy-5-(2-methoxyphenyl)-4-(2-thienylcarbonyl)-3-pyrrolin-2-one
Uniqueness
1-[2-(Diethylamino)ethyl]-3-hydroxy-5-phenyl-4-(2-thienylcarbonyl)-3-pyrrolin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H24N2O3S |
---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
1-[2-(diethylamino)ethyl]-4-hydroxy-2-phenyl-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C21H24N2O3S/c1-3-22(4-2)12-13-23-18(15-9-6-5-7-10-15)17(20(25)21(23)26)19(24)16-11-8-14-27-16/h5-11,14,18,25H,3-4,12-13H2,1-2H3 |
InChI Key |
ZACGFWKHPGVFLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCN1C(C(=C(C1=O)O)C(=O)C2=CC=CS2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.